molecular formula C29H39ClN6O6S B1191715 CEP-28122 mesylate salt

CEP-28122 mesylate salt

Número de catálogo B1191715
Peso molecular: 635.17
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,

Aplicaciones Científicas De Investigación

Development and Manufacturing

  • Optimized Manufacturing Process : The development of CEP-28122 included an optimized process for manufacturing preclinical and clinical supplies. This process involved a selective nitration strategy, a one-pot transfer hydrogenation, and an enzymatic resolution of a critical intermediate. The discovery of a novel, stable, mixed mesylate hydrochloride salt of the active pharmaceutical ingredient (API) was a key advancement (Allwein et al., 2012).

Pharmacological Profile

  • Potent ALK Inhibitor : CEP-28122 is identified as a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which is activated in various human cancer types. The compound demonstrates concentration-dependent inhibition of ALK-positive cells in different cancer types, including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma. Its antitumor activity was significant in xenograft models in mice (Cheng et al., 2011).

Comparative Analysis with Other Salts

  • Salt Form Selection for LY333531 : A comparative study of different salt forms, including mesylate, for LY333531 (a protein kinase C(beta) inhibitor) showed that mesylate offered superior bioavailability due to its higher solubility. This study exemplifies the importance of salt form selection in drug development, which can be relevant for understanding the properties of CEP-28122 mesylate salt (Engel et al., 2000).

Stability and Solubility Considerations

  • Impact of Salt Form on Stability : The stability of pharmaceutical compounds can be influenced by their salt form. For instance, the mesylate salt form was found to provide better stability under certain conditions compared to other salts, highlighting the significance of selecting appropriate salt forms in pharmaceutical development (Badawy, 2001).

Propiedades

Fórmula molecular

C29H39ClN6O6S

Peso molecular

635.17

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.